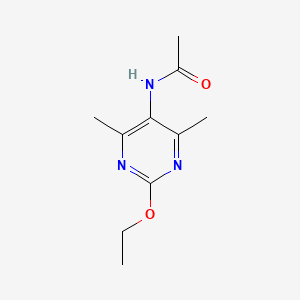
N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of “N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide” is characterized by a pyrimidine ring and the C-N-C(=O)-C group . The pyrimidine ring is a six-membered ring with four carbon atoms and two nitrogen atoms. The C-N-C(=O)-C group is a functional group consisting of a carbon atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom and two other carbon atoms .科学的研究の応用
Anticonvulsant Applications
A study explored the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsants. The compounds showed moderate anticonvulsant activity, with the 4-bromophenyl acetamide derivative displaying pronounced activity, significantly extending the latency period and reducing the duration and severity of seizures in rat models. This suggests a promising direction for developing new anticonvulsant therapies (Severina et al., 2020).
Imaging Agent for PET
Another study reported on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET. This compound is part of a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides and demonstrates the utility of N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide derivatives in developing diagnostic tools for neurological diseases (Dollé et al., 2008).
Antibacterial and Cytotoxic Activities
Research into 1-(4′,6′-dimethylpyrimidin-2′-yl)-5-amino-4H-3-arylpyrazole derivatives, synthesized via a solvent-free method, indicated moderate to significant cytotoxic and antibacterial activities against various pathogenic bacteria and the human Caucasian promyelocytic leukemia (HL-60) cell line. This highlights the compound's potential in creating new antibacterial and anticancer agents (Aggarwal et al., 2014).
Antimicrobial Agents
A series of pyridines, pyrimidinones, oxazinones, and their derivatives were synthesized for their antimicrobial properties using 2-chloro-6-ethoxy-4-acetylpyridine as a starting material. These compounds demonstrated good antibacterial and antifungal activities, comparable to streptomycin and fusidic acid, indicating their potential as antimicrobial agents (Hossan et al., 2012).
特性
IUPAC Name |
N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-5-15-10-11-6(2)9(7(3)12-10)13-8(4)14/h5H2,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONNVDOIJSOOCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(C(=N1)C)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-chlorophenyl)-N-[cyano(oxolan-3-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2875748.png)

![N-(2-methoxyethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2875751.png)
![N-(2-methoxyphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2875752.png)
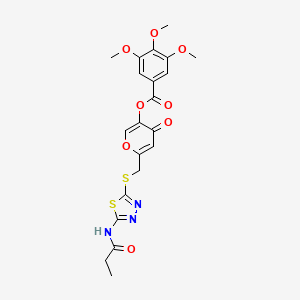
![N-cyclopentyl-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2875754.png)
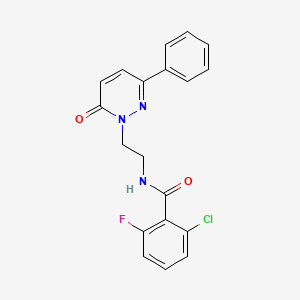
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-4-isopropoxybenzamide](/img/structure/B2875759.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(3-methylphenyl)acetamide](/img/structure/B2875761.png)
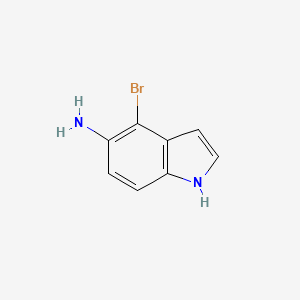
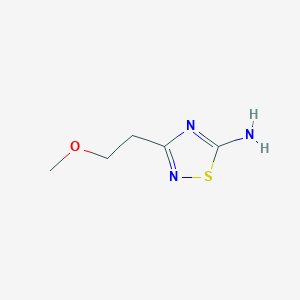
![{7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2875766.png)
![5-{[(4-isobutylphenyl)sulfonyl]amino}-N-methyl-2-piperazin-1-ylnicotinamide](/img/structure/B2875769.png)

